molecular formula C11H8N2O2 B2661268 4-Hydroxy-7-methoxyquinoline-3-carbonitrile CAS No. 2305-69-3

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Cat. No.: B2661268
CAS No.: 2305-69-3
M. Wt: 200.197
InChI Key: BRANBXSWAAPZNW-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C11H8N2O2. It is a quinoline derivative characterized by a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Functional Group Modifications:

  • Cyanation: The cyano group is introduced through a cyanation reaction, often using reagents like potassium cyanide or cuprous cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines.

  • Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

4-Hydroxy-7-methoxyquinoline-3-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-7-methoxyquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

4-Hydroxy-7-methoxyquinoline-3-carbonitrile is structurally similar to other quinoline derivatives, such as:

  • 2-Chloroquinoline-3-carbaldehyde

  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 7-Methoxyquinoline

Uniqueness: What sets this compound apart from these compounds is the presence of both hydroxyl and cyano groups on the quinoline ring, which can lead to unique reactivity and biological activity.

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Biological Activity

4-Hydroxy-7-methoxyquinoline-3-carbonitrile, also referred to as 4-H7-MOQ, is an organic compound notable for its diverse biological activities. This compound features a quinoline ring system with functional groups that enhance its reactivity and potential therapeutic applications. Recent studies have focused on its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8N_2O_2, with a molecular weight of approximately 200.19 g/mol. The structure includes:

  • Hydroxy group at the 4-position
  • Methoxy group at the 7-position
  • Carbonitrile group at the 3-position

This unique arrangement of functional groups contributes to its biological activity.

The biological activity of 4-H7-MOQ is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Antimicrobial activity : Interfering with bacterial DNA synthesis or enzyme function.
  • Anticancer properties : Inducing apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

Research indicates that 4-H7-MOQ exhibits moderate antibacterial activity against various bacterial strains. In a study published in the European Journal of Medicinal Chemistry, the compound demonstrated effectiveness against specific pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study involving different cancer cell lines showed that the compound could induce cell death through apoptosis, significantly reducing cell viability in a dose-dependent manner. The mechanism involves modulation of apoptotic pathways, which may include the activation of caspases and alterations in mitochondrial membrane potential .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialModerate antibacterial activity against various strains
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A comprehensive evaluation was conducted to assess the antibacterial efficacy of 4-H7-MOQ against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.
  • Anticancer Research : In vitro studies on human cancer cell lines (e.g., A2780 ovarian carcinoma) revealed that treatment with 4-H7-MOQ resulted in decreased cell proliferation and increased markers of apoptosis, such as cleaved PARP and activated caspases. These findings support its role as a promising candidate for cancer therapy .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives:

Compound Name Key Features
4-Hydroxyquinoline-3-carbonitrileLacks methoxy and carbonitrile groups; different reactivity
7-Methoxy-6-nitroquinolineLacks hydroxy and carbonitrile groups; varied applications
6-Nitroquinoline-3-carbonitrileDifferent pharmacological properties due to structural differences

Properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANBXSWAAPZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An amount of 3-methoxy-phenylamine (45.3 g, 0.37 mol) and 2-cyano-3-ethoxy-acrylic acid ethyl ester (62.2 g, 0.37 mol), were heated at 120° C. for 0.5 hours, during which 14.4 mL of ethanol was collected by a Dean-Stark trap. To this was added a solution of biphenyl (333 mL) and phenyl ether (666 mL), and the mixture was heated at 256° C. for 6 hours, during which 22 mL of ethanol was collected by a Dean-Stark trap. The mixture was cooled to room temperature and filtered. The solid was washed with hexane and dried to give a brown solid (46.2 g, 63% yield), m.p 324-325° C.; 1H NMR (DMSO-d6) δ 12.63 (bs, 1H), 8.67 (s, 1H), 8.03 (d, J =9 Hz, 1H), 7.08 (dd, J=9 Hz, J=3 Hz, 1H), 7.01 (dd, J=3 Hz, 1H), 3.88 (s, 3H); HRMS (EI) m/z 223.04793 (M+Na); MS (ES) m/z 201.0 (M+1). Analysis for C11H8N2O2.0.1H2O: Found: C, 65.53; H, 4.09; N, 13.93. Calcd: C, 65.35; H, 4.06; N, 13.86.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
solvent
Reaction Step One
Name
Yield
63%

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